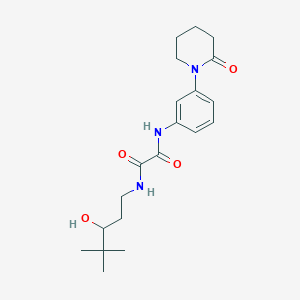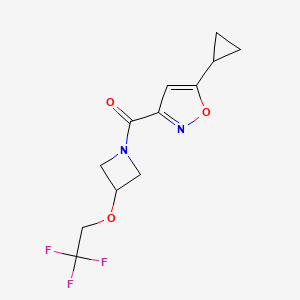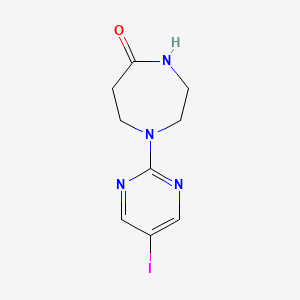
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly known as OXA-23, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. OXA-23 is a member of the oxalamide family of compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
科学的研究の応用
Explosive Carrier Enhancement
3,4-Dinitrofurazanfuroxan (DNTF): , the core component of this compound, is widely used in fusion-cast-based explosive carriers due to its low melting point, high energy content, and excellent stability . Researchers have synthesized core–shell composites (DNTF@PDA@HTPB) by coating DNTF crystals with hydroxyl-terminated polybutadiene (HTPB) using oxidative self-polymerization of dopamine. The resulting composites exhibit improved thermal stability, faster ignition speed, and reduced friction and impact sensitivity compared to raw DNTF. These findings contribute to enhancing the structure and combustion performance of fused-cast explosives.
Mitigating N2O Emissions in Contaminated Soils
The compound’s effectiveness extends beyond explosives. In environmental science, 3,4-dimethylpyrazole phosphate (DMPP) , a derivative of this compound, acts as an inhibitor to reduce nitrous oxide (N2O) emissions from Cd-contaminated soils . By mitigating N2O release, DMPP contributes to sustainable soil management and reduces greenhouse gas impact.
Photocatalysis and Solar Energy Conversion
The compound’s photoactive properties make it relevant in photocatalysis. Researchers explore its potential as a photocatalyst for water splitting, pollutant degradation, and solar energy conversion. Its oxalamide and hydroxyl moieties may enhance charge separation and improve overall efficiency.
特性
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)16(24)10-11-21-18(26)19(27)22-14-7-6-8-15(13-14)23-12-5-4-9-17(23)25/h6-8,13,16,24H,4-5,9-12H2,1-3H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXXMZMDHZWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)




![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)
![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)
![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)